molecular formula C18H35O2.C8H20NO4<br>C26H55NO6 B12646945 Tetrakis(2-hydroxyethyl)ammonium stearate CAS No. 94109-15-6

Tetrakis(2-hydroxyethyl)ammonium stearate

Cat. No.: B12646945
CAS No.: 94109-15-6
M. Wt: 477.7 g/mol
InChI Key: HKWINVFGQLOGBS-UHFFFAOYSA-M
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Description

Tetrakis(2-hydroxyethyl)ammonium stearate is a chemical compound with the molecular formula C26H55NO6. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its ability to form stable complexes and its role as a surfactant.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis(2-hydroxyethyl)ammonium stearate can be synthesized through the reaction of stearic acid with tetrakis(2-hydroxyethyl)ammonium chloride. The reaction typically involves heating the mixture under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The product is then purified through recrystallization or other suitable methods to obtain the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated equipment. The process may include continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(2-hydroxyethyl)ammonium stearate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stearic acid derivatives, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

Tetrakis(2-hydroxyethyl)ammonium stearate has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: The compound is employed in biological studies for its ability to interact with cell membranes and proteins.

    Industry: The compound is used in the production of cosmetics, detergents, and other personal care products.

Mechanism of Action

The mechanism of action of tetrakis(2-hydroxyethyl)ammonium stearate involves its interaction with molecular targets such as cell membranes and proteins. The compound’s amphiphilic nature allows it to form micelles and other structures that can encapsulate and transport various molecules. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • Tetrakis(2-hydroxyethyl)ammonium chloride
  • Tetrakis(2-hydroxyethyl)ammonium bromide
  • Tetrakis(2-hydroxyethyl)ammonium sulfate

Uniqueness

Tetrakis(2-hydroxyethyl)ammonium stearate is unique due to its long stearate chain, which imparts distinct hydrophobic properties. This makes it particularly effective as a surfactant and emulsifying agent compared to its counterparts with shorter or different anionic groups.

Properties

CAS No.

94109-15-6

Molecular Formula

C18H35O2.C8H20NO4
C26H55NO6

Molecular Weight

477.7 g/mol

IUPAC Name

octadecanoate;tetrakis(2-hydroxyethyl)azanium

InChI

InChI=1S/C18H36O2.C8H20NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;10-5-1-9(2-6-11,3-7-12)4-8-13/h2-17H2,1H3,(H,19,20);10-13H,1-8H2/q;+1/p-1

InChI Key

HKWINVFGQLOGBS-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].C(CO)[N+](CCO)(CCO)CCO

Origin of Product

United States

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